Solubility profile of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene in organic solvents
Solubility profile of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene in Organic Solvents
Abstract
Introduction: The Significance of Solubility
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene belongs to the indane class of molecules, which are recognized as valuable scaffolds in medicinal chemistry.[3] The solubility of such compounds is a determining factor in their utility, influencing everything from the ease of handling in a laboratory setting to their absorption, distribution, metabolism, and excretion (ADME) properties in a physiological context.[2] Poor solubility can be a major hurdle in drug development, often leading to high required doses and low bioavailability.[1][4] Therefore, a thorough characterization of the solubility profile is an indispensable step in the early stages of research and development.
Molecular Structure Analysis and Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[6] An analysis of the molecular structure of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene allows for a reasoned prediction of its solubility.
Structure of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene:
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Non-polar components: The molecule features a bicyclic structure composed of a benzene ring fused to a five-membered ring. The presence of two methyl groups (gem-dimethyl) on the aliphatic ring and the overall hydrocarbon framework contribute significantly to its non-polar, lipophilic character.
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Moderately polar component: The bromine atom attached to the aromatic ring introduces a degree of polarity due to the electronegativity difference between carbon and bromine, creating a dipole moment.
Predicted Solubility:
Based on this structure, 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene is expected to be a largely non-polar to moderately polar compound. Therefore, its solubility profile can be hypothesized as follows:
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High Solubility: Expected in non-polar solvents (e.g., hexane, toluene, diethyl ether) and moderately polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate). These solvents can effectively interact with the hydrocarbon backbone of the molecule.
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Moderate to Low Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide). While these solvents have dipoles that can interact with the C-Br bond, the large non-polar region of the molecule may limit solubility.
-
Low to Insoluble: Expected in highly polar protic solvents (e.g., methanol, ethanol, water). The inability of the molecule to form hydrogen bonds and its predominantly non-polar nature would result in poor solvation by these solvents.
This predicted profile provides a strong starting point for experimental investigation.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[7]
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Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[8] Its determination often requires longer incubation times to ensure equilibrium is reached.[9] The "shake-flask" method is considered the gold standard for measuring thermodynamic solubility.[8][10]
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It refers to the concentration of a compound at the point when it precipitates out of a solution that was prepared by adding the compound from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[2][9] This measurement is influenced by the rate of dissolution and precipitation and may result in a supersaturated solution, thus often yielding a higher value than the thermodynamic solubility.[7]
For the purpose of this guide, which aims for a thorough and accurate characterization, the focus will be on methodologies for determining thermodynamic solubility.
Experimental Protocols for Solubility Determination
A systematic approach to experimentally verifying the solubility profile is essential. Below are detailed protocols for three widely accepted methods.
The Gold Standard: Equilibrium Shake-Flask Method with Gravimetric Analysis
This method directly measures the thermodynamic solubility and is highly accurate, though it can be time-consuming.[8][11][12]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined by evaporating the solvent and weighing the residue.[4][11][13]
Step-by-Step Protocol:
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Preparation: Add an excess amount of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for 24 to 72 hours. The extended time is to ensure the system reaches thermodynamic equilibrium.[9][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[10]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a filter tip or pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish.[11][13]
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Once the solvent is removed, dry the dish containing the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[4]
-
The final weight of the residue represents the mass of the compound dissolved in the known volume of the solvent.
-
-
Calculation:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
-
Caption: Workflow for Gravimetric Solubility Determination.
High-Performance Liquid Chromatography (HPLC) Based Method
This is a highly sensitive and specific method, suitable for a wide range of concentrations and for analyzing solubility in complex mixtures.[5][14][15]
Principle: Similar to the shake-flask method, a saturated solution is prepared. The concentration of the dissolved compound in the filtered supernatant is then quantified using HPLC with a UV detector, based on a pre-established calibration curve.[5][15]
Step-by-Step Protocol:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Inject each standard into the HPLC system and record the peak area from the chromatogram.
-
Plot a graph of peak area versus concentration to generate a calibration curve. The relationship should be linear.[5]
-
-
Saturated Solution Preparation: Follow steps 1-4 of the Gravimetric method (Section 4.1) to prepare a saturated solution and obtain a clear, filtered supernatant.
-
Sample Analysis:
-
Dilute the filtered supernatant with a suitable solvent (the mobile phase is often a good choice) to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system under the same conditions used for the standards.
-
Record the peak area for the compound.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using its peak area.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Caption: Workflow for HPLC-Based Solubility Determination.
UV/Vis Spectroscopy Method
This method is rapid and requires less sample than gravimetric analysis, but it is only applicable if the compound has a significant chromophore and does not suffer from interference from the solvent or impurities.[16][17][18] The aromatic ring in 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene should allow for UV absorbance.
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A saturated solution is prepared, and its absorbance is measured at a specific wavelength (λmax). The concentration is then determined from a calibration curve.[16][17]
Step-by-Step Protocol:
-
Determine λmax: Prepare a dilute solution of the compound and scan it across a range of UV wavelengths to find the wavelength of maximum absorbance (λmax).
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Saturated Solution Preparation: Follow steps 1-4 of the Gravimetric method (Section 4.1).
-
Sample Analysis:
-
Dilute the filtered supernatant with the solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
Data Presentation
For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table.
Table 1: Experimentally Determined Solubility of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene at 25°C
| Solvent Class | Solvent | Polarity Index | Method Used | Solubility (g/L) | Solubility (mol/L) | Qualitative Assessment |
| Non-Polar | n-Hexane | 0.1 | Gravimetric | |||
| Toluene | 2.4 | HPLC | ||||
| Diethyl Ether | 2.8 | UV/Vis | ||||
| Polar Aprotic | Dichloromethane | 3.1 | HPLC | |||
| Tetrahydrofuran (THF) | 4.0 | Gravimetric | ||||
| Acetone | 5.1 | HPLC | ||||
| Acetonitrile | 5.8 | UV/Vis | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | HPLC | ||||
| Polar Protic | Methanol | 5.1 | Gravimetric | |||
| Ethanol | 4.3 | UV/Vis |
Qualitative Assessment: e.g., Very Soluble (>100 g/L), Soluble (10-100 g/L), Sparingly Soluble (1-10 g/L), Insoluble (<1 g/L).
Conclusion
While direct literature values for the solubility of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene are scarce, a robust framework exists for its prediction and empirical determination. Based on its molecular structure, it is predicted to be highly soluble in non-polar and moderately polar aprotic organic solvents, with limited solubility in highly polar, protic media. This guide provides the necessary theoretical background and detailed, field-proven experimental protocols—namely the shake-flask gravimetric, HPLC-based, and UV/Vis spectroscopic methods—to enable researchers to accurately quantify its solubility profile. The rigorous application of these methodologies will yield crucial data for advancing research and development involving this and structurally related compounds.
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